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Introduction

Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-
MaP) is a powerful high-throughput technique used to probe RNA secondary structure at
single-nucleotide resolution. The method relies on chemical probes that acylate the 2'-hydroxyl
group of the ribose sugar in structurally flexible or single-stranded regions of an RNA molecule.
The resulting adducts are then detected as mutations during reverse transcription, and the
mutation frequency at each nucleotide position is proportional to its flexibility. This data
provides crucial insights into the structural landscape of RNA molecules, which is essential for
understanding their function, regulation, and for the development of RNA-targeted therapeutics.

[1][2]

N-Methylisatoic anhydride (NMIA) is one of the pioneering reagents used in SHAPE
experiments. While other reagents with different reactivity profiles have been developed, NMIA
remains a valuable tool, particularly for in vitro studies and for comparative analyses with other
SHAPE probes to detect non-canonical and tertiary interactions.[3][4] These application notes
provide a detailed protocol for performing SHAPE-MaP experiments using NMIA, along with
guidance on data analysis and interpretation for applications in basic research and drug
discovery.

Principle of SHAPE-MaP
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The SHAPE-MaP workflow involves three main stages:

* RNA Modification: The target RNA is treated with an electrophilic SHAPE reagent, such as
NMIA. The reagent preferentially acylates the 2'-hydroxyl group of nucleotides in
conformationally flexible regions. Highly structured regions, such as those involved in base-
pairing, are less accessible to the reagent and thus exhibit lower reactivity.

o Mutational Profiling (MaP): The modified RNA is then subjected to reverse transcription
under conditions that promote the reverse transcriptase to misincorporate a nucleotide when
it encounters a 2'-O-adduct. This "read-through"” with mutation is a key feature of the MaP
strategy, as it encodes the modification site as a mutation in the resulting complementary
DNA (cDNA).[1]

e High-Throughput Sequencing and Data Analysis: The cDNA library is sequenced, and the
resulting data is analyzed to identify the frequency of mutations at each nucleotide position.
These mutation rates, referred to as SHAPE reactivities, are then used to infer the
secondary structure of the RNA.

Quantitative Data in SHAPE-MaP Experiments

The quantitative nature of SHAPE-MaP allows for detailed comparisons of RNA structure under
different conditions. The following tables provide examples of quantitative data that can be
obtained from SHAPE-MaP experiments.

Comparison of SHAPE Reagents

The choice of SHAPE reagent can influence the outcome of the experiment due to differences
in reactivity and stability. NMIA is a moderately reactive SHAPE probe, and its properties are
often compared with other commonly used reagents like 1-methyl-7-nitroisatoic anhydride
(AM7).
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Half-life (in Relative

o Nucleotide Recommended
Reagent aqueous Reactivity (vs. )
. Bias Use
solution) NMIA)
Adenosine and
Guanine react In vitro studies,
NMIA ~20 minutes 1x ~1.6-fold faster differential
than Cytosine SHAPE analysis
and Uridine[2]
General purpose,
1IM7 ~14-70 seconds ~20x Minimal in vitro and in-

cell studies

Table 1: Comparison of properties of NMIA and 1M7 SHAPE reagents.

Application in Drug Discovery: Small Molecule-RNA
Interaction

SHAPE-MaP is a valuable tool for identifying the binding sites of small molecules on RNA and
for determining their binding affinities. Changes in SHAPE reactivity upon the addition of a
ligand can reveal regions of the RNA that undergo structural changes, indicating a binding
event.

The following table illustrates hypothetical data from a differential SHAPE-MaP experiment to
characterize the binding of a small molecule to a riboswitch.
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SHAPE SHAPE

Nucleotide o o ASHAPE .
. Reactivity (- Reactivity (+ ] Interpretation
Position . . (Difference)
Ligand) Ligand)
Protection upon
25 0.85 0.12 -0.73 o
binding
Protection upon
26 0.92 0.15 -0.77 o
binding
Conformational
45 0.21 0.75 +0.54
change
Conformational
46 0.18 0.69 +0.51
change
Binding Affinity
- - - 96 + 7 nM[5]
(Kd)

Table 2: Example of quantitative data from a differential SHAPE-MaP experiment investigating
the interaction between a small molecule and a riboswitch. A decrease in SHAPE reactivity
(protection) suggests direct binding or stabilization of a structured conformation, while an
increase can indicate a conformational change.[5]

Experimental Protocols

This section provides a detailed methodology for performing an in vitro SHAPE-MaP
experiment using NMIA.

Materials

* RNA of interest
* N-Methylisatoic anhydride (NMIA)
¢ Dimethyl sulfoxide (DMSOQO)

o Folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)
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e Reverse transcription primers

» Reverse transcriptase (e.g., SuperScript IlI)
e dNTPs

e MaP buffer (containing MnCl2)

o PCR amplification reagents

o DNA sequencing library preparation kit

» Nuclease-free water

Experimental Workflow
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Click to download full resolution via product page
SHAPE-MaP Experimental Workflow

Step-by-Step Protocol

1. RNA Folding
» Prepare the RNA sample in nuclease-free water.
o Add folding buffer to the RNA sample to the desired final concentration.

o Heat the RNA mixture at 95°C for 2 minutes to denature any existing structures.
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Cool the mixture on ice for 2 minutes.
Incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.
. SHAPE Modification with NMIA

Prepare a stock solution of NMIA in anhydrous DMSO (e.g., 100 mM). This should be
prepared fresh before each experiment.

Aliquot the folded RNA into three separate tubes for the experimental (+ reagent), negative
control (- reagent), and denaturing control reactions.

Experimental Reaction (+ Reagent): Add the NMIA solution to the folded RNA to a final
concentration of 10 mM.[6]

Negative Control (- Reagent): Add an equivalent volume of DMSO (without NMIA) to the
folded RNA.

Denaturing Control: This control is used to account for sequence-specific biases in the
mutational profiling step. The RNA is modified with NMIA under denaturing conditions (e.g.,
in the presence of formamide at 95°C).

Incubate all reactions at 37°C for 22 minutes.[7]

Purify the RNA from each reaction using a suitable method, such as ethanol precipitation or
a spin column, to remove the SHAPE reagent and other reaction components.

. Reverse Transcription (Mutational Profiling)

To each purified RNA sample, add the reverse transcription primer and anneal by heating to
65°C for 5 minutes and then placing on ice.

Prepare the reverse transcription master mix containing MaP buffer (with MnCI2), dNTPs,
and reverse transcriptase. The presence of manganese ions is crucial for inducing
misincorporation at the sites of 2'-O-adducts.

Add the master mix to each RNA-primer mixture.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6712974/
https://medium.com/@dinis.cruz/dot-language-graph-based-diagrams-c3baf4c0decc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Perform reverse transcription according to the enzyme manufacturer's protocol, typically
involving an incubation at 42-55°C for 1-2 hours.

o Degrade the RNA template using RNase H or alkaline hydrolysis.
o Purify the resulting cDNA.
4. Library Preparation and Sequencing

o Amplify the cDNA using PCR with primers that add the necessary adapters for high-
throughput sequencing.

o Purify the PCR products.

e Prepare the sequencing library according to the instructions of the chosen sequencing
platform (e.g., lllumina).

e Perform high-throughput sequencing.

5. Data Analysis

e Process the raw sequencing reads to remove adapter sequences and low-quality reads.
» Align the reads to the reference sequence of the target RNA.

» Calculate the mutation rate at each nucleotide position for the experimental, negative control,
and denaturing control samples.

o Subtract the background mutation rates (from the negative and denaturing controls) from the
experimental mutation rates to obtain the final SHAPE reactivities.

» Use the SHAPE reactivity profile to constrain RNA secondary structure prediction algorithms
(e.g., RNAstructure) to generate a model of the RNA's secondary structure.

Applications in Drug Discovery

SHAPE-MaP is a versatile tool in the drug discovery pipeline for RNA-targeted therapeutics. Its
applications include:
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Target Validation: Confirming the structure of a target RNA and identifying accessible regions
for small molecule binding.

Hit Identification: Screening compound libraries to identify molecules that induce structural
changes in the target RNA.

Lead Optimization: Characterizing the binding sites and mechanisms of action of lead
compounds to guide medicinal chemistry efforts.

Off-Target Effects: Assessing the impact of a small molecule on the structure of other RNAs
to evaluate potential off-target effects.

By providing detailed structural information at the single-nucleotide level, SHAPE-MaP

accelerates the development of novel drugs that function by modulating the structure and
function of RNA.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for SHAPE-MaP using
N-Methylisatoic Anhydride (NMIA)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679347#shape-map-using-n-methylisatoic-
anhydride-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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